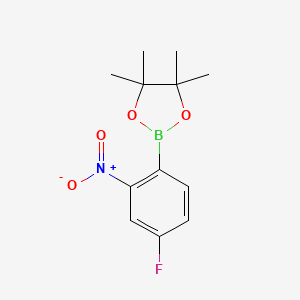

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Catalyst: None required, but sometimes a base like triethylamine is used to neutralize the by-products

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

Oxidation: Hydrogen peroxide or sodium perborate

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes

Oxidation: Boronic acids or borate esters

Reduction: Amino derivatives of the original compound

Aplicaciones Científicas De Investigación

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mecanismo De Acción

The primary mechanism of action for 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron reagent transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic Acid

- 4-Fluorophenylboronic Acid

- 2-Nitrophenylboronic Acid

Uniqueness

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluoro and nitro group on the phenyl ring, which provides distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic characteristics, such as in the synthesis of pharmaceuticals and advanced materials.

Actividad Biológica

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H15BFNO4

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

The structure features a dioxaborolane ring that is substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group serves as an electron-withdrawing substituent that can enhance the compound's reactivity and binding affinity to target proteins.

Antiviral Activity

Research indicates that derivatives of dioxaborolanes show promise as antiviral agents. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on viral polymerases. In a study focusing on hepatitis C virus (HCV) replication, compounds in this class exhibited significant inhibitory effects on the NS5B polymerase with an EC50 value below 50 nM .

Antibacterial Properties

Recent developments highlight the potential of dioxaborolanes in combating antibiotic resistance. A study demonstrated that certain derivatives could inhibit β-lactamases produced by Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Study 1: Antiviral Efficacy

In a comparative study of various dioxaborolane derivatives against HCV NS5B polymerase:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| This compound | 0.34 | 66% | 0.0921 |

| Other Derivative A | >50 | 4% | 0.0023 |

| Other Derivative B | 1.1 | <1% | 0.0028 |

This table illustrates the potency of the compound compared to other derivatives in inhibiting viral replication and highlights its potential for further development as an antiviral agent .

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties of substituted dioxaborolanes revealed:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane Derivative X | K. pneumoniae | 0.5 μg/mL |

| Dioxaborolane Derivative Y | A. baumannii | 1 μg/mL |

These findings suggest that modifications to the dioxaborolane structure can enhance antibacterial efficacy against resistant strains .

Propiedades

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMDKWBOUAQJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857444 | |

| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288978-82-4 | |

| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.